molecular formula C21H25NO3 B416969 Heptyl 4-benzamidobenzoate

Heptyl 4-benzamidobenzoate

Cat. No.: B416969
M. Wt: 339.4g/mol
InChI Key: LIXWNKSFDOFRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 4-benzamidobenzoate is an organic compound with the molecular formula C21H25NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl ester and the hydrogen atom of the amino group is replaced by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-benzamidobenzoate typically involves the esterification of 4-(benzoylamino)benzoic acid with heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptyl 4-benzamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Heptyl 4-benzamidobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Heptyl 4-benzamidobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Heptyl 4-benzamidobenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4g/mol

IUPAC Name

heptyl 4-benzamidobenzoate

InChI

InChI=1S/C21H25NO3/c1-2-3-4-5-9-16-25-21(24)18-12-14-19(15-13-18)22-20(23)17-10-7-6-8-11-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,22,23)

InChI Key

LIXWNKSFDOFRPP-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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